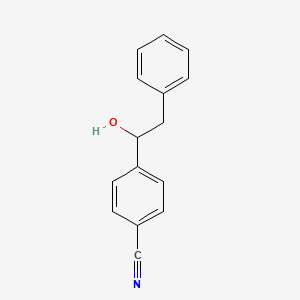
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile, featuring a hydroxy group and a phenylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- typically involves the reaction of benzonitrile with appropriate reagents to introduce the hydroxy and phenylethyl groups. One common method is the Friedel-Crafts alkylation of benzonitrile with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-2-phenylethyl)benzonitrile.
Reduction: Formation of 4-(1-hydroxy-2-phenylethyl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of benzonitrile, 4-(1-hydroxy-2-phenylethyl)-.
Scientific Research Applications
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile
- 4-hydroxybenzonitrile
- 4-(1-hydroxy-1-phenylethyl)benzonitrile
Uniqueness
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is unique due to the presence of both a hydroxy group and a phenylethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
160059-08-5 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(1-hydroxy-2-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9,15,17H,10H2 |
InChI Key |
NIUNUDOEGPQQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















